3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol
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Overview
Description
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol is an organic compound that features a unique structure combining a phenyl group, a propargylamine moiety, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol typically involves the reaction of propargylamine with a suitable phenylpropanol derivative. One common method involves the following steps:
Starting Materials: Propargylamine and 3-phenylpropan-1-ol.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack of the amine on the carbonyl carbon.
Catalysts: Copper(I) chloride (CuCl) can be used as a catalyst to enhance the reaction rate.
Solvent: Anhydrous acetonitrile is commonly used as the solvent for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the alkyne group.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions involving the amine group.
Major Products Formed
Oxidation: Formation of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-one.
Reduction: Formation of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropane.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The propargylamine moiety can inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. This makes the compound a potential candidate for the treatment of neurological disorders such as depression and Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
Propargylamine: A simpler compound with similar inhibitory effects on MAO enzymes.
Rasagiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with neuroprotective properties.
Uniqueness
3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol is unique due to its combination of a phenyl group, a propargylamine moiety, and a hydroxyl group. This structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[methyl(prop-2-ynyl)amino]-3-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-10-14(2)13(9-11-15)12-7-5-4-6-8-12/h1,4-8,13,15H,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWMMAMMGTCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(CCO)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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